An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Cornerstone Synthon for Kinase Inhibitor Discovery
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Cornerstone Synthon for Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and strategic importance as a synthetic intermediate, particularly in the development of targeted kinase inhibitors. A detailed, field-tested synthetic protocol is presented, alongside a thorough characterization of the compound through spectroscopic analysis. Furthermore, this guide explores the chemical reactivity of the 7-azaindole core and the carboxylic acid functionality, providing insights into its application in the synthesis of complex, biologically active molecules. This whitepaper is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structural resemblance to the endogenous purine core allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of various kinases.[1][2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of pharmaceutical research.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid emerges as a particularly valuable synthon in this context. The presence of the chloro substituent at the 4-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 3-position offers a versatile anchor point for the introduction of diverse pharmacophoric groups via amide bond formation and other transformations. This strategic placement of reactive functionalities makes it a highly sought-after intermediate for the construction of potent and selective kinase inhibitors.[4]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses.
Chemical Structure and Properties
| Property | Value | Reference |
| IUPAC Name | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | [5] |
| Synonyms | 4-Chloro-7-azaindole-3-carboxylic acid | [6] |
| CAS Number | 1000340-37-3 | [5] |
| Molecular Formula | C₈H₅ClN₂O₂ | [5][6] |
| Molecular Weight | 196.59 g/mol | [5][6] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO | |
| SMILES | O=C(O)C1=CNC2=NC=CC(Cl)=C12 | [5] |
Spectroscopic Characterization
Accurate structural confirmation is a cornerstone of chemical synthesis. The following data represents the expected spectroscopic characteristics of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid based on analysis of related structures and general principles of spectroscopy.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[2,3-b]pyridine core. The proton at the 2-position of the pyrrole ring would likely appear as a singlet in the downfield region (around 8.0-8.5 ppm). The protons on the pyridine ring would exhibit characteristic coupling patterns. The acidic proton of the carboxylic acid will present as a broad singlet, typically at a very downfield chemical shift (>12 ppm), and the N-H proton of the pyrrole ring will also be a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-175 ppm. The aromatic carbons of the heterocyclic core will appear between 110 and 155 ppm.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration should be observed around 1700-1730 cm⁻¹. The N-H stretching of the pyrrole ring will likely appear as a sharp to medium band around 3300-3400 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. For 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the mass spectrum will exhibit a characteristic isotopic pattern for the chlorine atom, with peaks at m/z 196 and 198 in an approximate 3:1 ratio.
Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A Proposed Protocol
Synthetic Strategy
The proposed synthesis commences with the commercially available 7-azaindole and proceeds through a series of regioselective functionalization steps to introduce the chloro and carboxylic acid groups at the desired positions.
Caption: Proposed synthetic workflow for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4-Chloro-7-azaindole)
The chlorination of 7-azaindole at the 4-position is a critical first step. This can be achieved through an N-oxidation followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
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Procedure: To a solution of 7-azaindole in an appropriate solvent (e.g., acetic acid), add hydrogen peroxide at a controlled temperature. After the formation of the N-oxide, the reaction mixture is treated with phosphorus oxychloride (POCl₃) and heated. The reaction is then quenched with water and neutralized to afford 4-chloro-7-azaindole.
Step 2: N-Protection of 4-Chloro-7-azaindole
To prevent side reactions at the pyrrole nitrogen during the subsequent carboxylation step, a protecting group is installed. A common and effective protecting group for indoles and azaindoles is the triisopropylsilyl (TIPS) group.
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Procedure: 4-Chloro-7-azaindole is dissolved in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0°C, followed by the dropwise addition of triisopropylsilyl chloride (TIPSCl). The reaction is stirred at room temperature until completion. Work-up involves quenching with water and extraction with an organic solvent.[7]
Step 3: Regioselective Carboxylation at the C3-Position
The introduction of the carboxylic acid group at the 3-position can be achieved by deprotonation with a strong base followed by quenching with carbon dioxide.
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Procedure: The N-TIPS-protected 4-chloro-7-azaindole is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) and cooled to a low temperature (-78°C). A strong base, such as n-butyllithium or sec-butyllithium, is added dropwise to effect deprotonation at the 3-position. The resulting lithiated species is then quenched by bubbling dry carbon dioxide gas through the solution or by adding solid dry ice. Acidic work-up will yield the N-protected 3-carboxylic acid derivative.
Step 4: Deprotection of the N-TIPS Group
The final step involves the removal of the TIPS protecting group to yield the target compound.
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Procedure: The N-TIPS protected carboxylic acid is dissolved in a suitable solvent like THF, and a fluoride source, such as tetrabutylammonium fluoride (TBAF), is added. The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purification.
Chemical Reactivity and Synthetic Utility
The utility of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its functional groups.
Caption: Reactivity map of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reactions at the 4-Position (Chloro Group)
The chloro substituent on the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which is a key strategy in tuning the selectivity and potency of kinase inhibitors.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, introducing diverse amino substituents.
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Nucleophilic Aromatic Substitution (SNAAr): Under certain conditions, the chloro group can be displaced by strong nucleophiles.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the 3-position is a versatile functional group for derivatization.
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Amide Bond Formation: This is the most common transformation, allowing for the coupling of various amines to introduce side chains that can interact with specific residues in the kinase active site. Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acid chloride can be employed.
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Esterification: The carboxylic acid can be converted to esters, which can serve as prodrugs or be further modified.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for diversification.
Reactions at the Pyrrole Nitrogen (N-H)
The N-H of the pyrrole ring can be alkylated or arylated to modify the physicochemical properties of the molecule, such as solubility and cell permeability.
Application in Kinase Inhibitor Synthesis: A Case Study Perspective
The 7-azaindole scaffold is a core component of numerous approved and investigational kinase inhibitors. For instance, the general structure of many Janus kinase (JAK) inhibitors features a functionalized 7-azaindole core.[7] The strategic placement of substituents at the 3, 4, and 5-positions of the 7-azaindole ring is crucial for achieving high affinity and selectivity for the target kinase.
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid serves as an ideal starting point for the synthesis of such inhibitors. The carboxylic acid at the 3-position can be coupled with a variety of cyclic amines or other fragments that occupy the ribose-binding pocket of the kinase. The chloro group at the 4-position can then be elaborated through cross-coupling reactions to introduce substituents that project into the solvent-exposed region or other pockets of the active site. This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a high-value, versatile building block for the synthesis of complex heterocyclic molecules with significant biological activity. Its strategic functionalization provides medicinal chemists with a powerful tool for the design and development of novel kinase inhibitors. The synthetic strategies and reactivity patterns outlined in this guide are intended to empower researchers to leverage the full potential of this important synthon in their drug discovery programs. As the quest for more selective and potent targeted therapies continues, the demand for well-characterized and strategically designed building blocks like 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid will undoubtedly continue to grow.
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